molecular formula C22H20ClN3O4 B2546101 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide CAS No. 898416-61-0

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2546101
CAS No.: 898416-61-0
M. Wt: 425.87
InChI Key: ZODINQBXVMKGCS-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is a synthetic organic compound known for its complex structure that combines various functional groups. Its unique properties make it of significant interest in fields such as medicinal chemistry, pharmacology, and material sciences. The compound incorporates a chloro-substituted benzamide core, an isoquinolinyl moiety, and a furan ring, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Isoquinoline Derivative

    • Reactants: : Isoquinoline, suitable dihalide compound.

    • Conditions: : Solvent (e.g., THF), base (e.g., K2CO3), room temperature.

    • Reaction: : Halide displacement to attach the dihydroisoquinoline to an ethyl chain.

  • Step 2: Synthesis of Nitrobenzamide Core

    • Reactants: : Appropriate chloro-nitrobenzoyl chloride, amine.

    • Conditions: : Solvent (e.g., dichloromethane), low temperature, base (e.g., pyridine).

    • Reaction: : Amidation reaction to form the benzamide.

  • Step 3: Coupling of Furan Derivative

    • Reactants: : Intermediate from Step 1, furan-2-yl derivative.

    • Conditions: : Coupling reagents (e.g., DCC, HOBt), solvent (e.g., DMF), room temperature.

    • Reaction: : Formation of the final compound through coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve the scaling-up of the above-mentioned reactions, with optimizations to enhance yield and reduce costs. Continuous flow reactors might be employed to ensure consistent production, and advanced purification techniques, such as column chromatography or crystallization, would be used to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form various derivatives.

  • Reduction: : Nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

  • Substitution: : The chloro group can be substituted by nucleophiles to introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acetone.

  • Reduction: : Hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Sodium ethoxide in ethanol.

Major Products Formed

  • From Oxidation: : Oxidized furan derivatives.

  • From Reduction: : Amino derivatives of the compound.

  • From Substitution: : Derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

Chemistry

This compound serves as a precursor for synthesizing more complex molecules and can act as a ligand in coordination chemistry.

Biology and Medicine

In medicinal chemistry, it is investigated for its potential as an inhibitor of certain enzymes or receptors. Its structural motifs are valuable in designing molecules with targeted biological activities.

Industry

The compound may be used in the development of novel materials, including polymers and coatings, due to its unique electronic properties and stability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In the context of enzyme inhibition, for instance, it likely interacts with the active site of the target enzyme, forming stable complexes that prevent the enzyme from catalyzing its usual reactions. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, depending on the nature of the enzyme’s active site and the functional groups on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide

  • 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-3-nitrobenzamide

  • 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

Uniqueness

Compared to its analogs, 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide stands out due to the electronic and steric effects imparted by the furan ring. The furan ring provides a unique electronic environment that can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents.

In essence, this compound's blend of structural components and chemical properties makes it a versatile and promising candidate in various fields of scientific research.

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c23-18-8-7-16(12-19(18)26(28)29)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-17(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODINQBXVMKGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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